molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B1296475
CAS No.: 7477-12-5
M. Wt: 164.12 g/mol
InChI Key: SWQRDIZBVKQGKB-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring with a carboxylic acid functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sodium azide and carbon dioxide under high pressure and temperature to form the tetrazole ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Tetrazolo[1,5-a]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Tetrazolo[1,5-a]pyridine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.

    Tetrazolo[1,5-a]quinoline: Features a quinoline ring instead of a pyridine ring.

    Imidazo[4,5-b]pyridine: Contains an imidazole ring fused to a pyridine ring

Uniqueness: Tetrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. The presence of both tetrazole and pyridine rings provides a versatile scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQRDIZBVKQGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323702
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-12-5
Record name 7477-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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